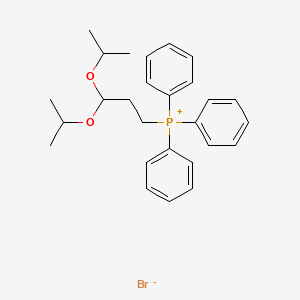

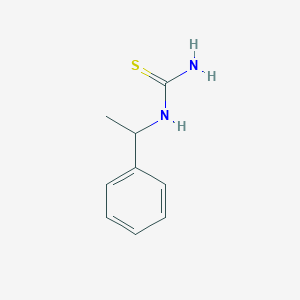

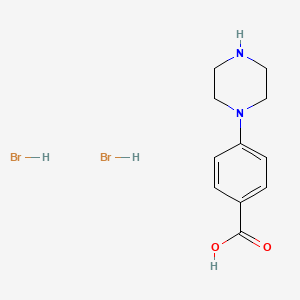

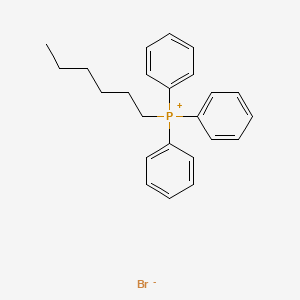

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate” is a research chemical . It may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .

Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate” is 276.38 . The IUPAC name is “methyl 2-amino-4-(4-isopropylphenyl)-1H-1lambda3-thiophene-3-carboxylate” and the InChI code is "1S/C15H18NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9,19H,16H2,1-3H3" .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate” is a solid at room temperature . The storage temperature is 28°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. Its thiophene ring, combined with an amino group and an ester function, allows for various chemical transformations. It can be used to synthesize more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this molecule is valuable for creating small-molecule libraries. These libraries are crucial for high-throughput screening to identify potential drug candidates. The isopropylphenyl group in particular may interact with biological targets, offering a pathway to novel therapeutic agents .

Material Science

The thiophene moiety is of interest in material science, especially for creating conductive polymers. These polymers have applications in organic solar cells and transistors. The compound’s ability to undergo polymerization makes it a candidate for creating new polythiophene derivatives .

Analytical Chemistry

As a standard in analytical chemistry, this compound can help in developing analytical methods for thiophene derivatives. It can be used to calibrate instruments or as a reference compound in mass spectrometry and NMR spectroscopy .

Ligand Synthesis

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate can be used to synthesize ligands for metal complexes. These ligands can then be employed in catalysis, including asymmetric synthesis, which is pivotal in producing enantiomerically pure substances .

Agrochemical Development

In agrochemical research, the compound’s structural features make it a candidate for developing new pesticides or herbicides. The thiophene ring, in particular, is a common motif in molecules with bioactive properties .

Fluorescent Probes

The compound’s structure suggests potential use in designing fluorescent probes. These probes are essential tools in biochemistry and cell biology for imaging and tracking various biological processes .

Chemical Education

Lastly, this compound can be used in chemical education to demonstrate various organic reactions and synthesis strategies. It can help students understand the practical applications of organic chemistry principles .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPDDVOTBJHGPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358006 |

Source

|

| Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

CAS RN |

350990-20-4 |

Source

|

| Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

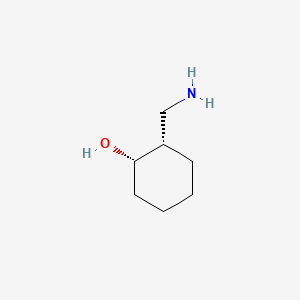

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)